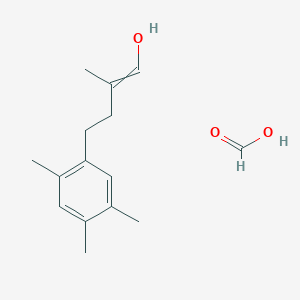![molecular formula C34H30O3Si B14195675 (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone CAS No. 922192-88-9](/img/structure/B14195675.png)
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a triphenylsilyl ethoxyphenyl group attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Methoxyphenylboronic Acid: This can be achieved through the reaction of 2-methoxyphenyl magnesium bromide with trimethyl borate.
Formation of 2-[2-(Triphenylsilyl)ethoxy]phenylboronic Acid: This involves the reaction of 2-bromoethoxybenzene with triphenylsilyl chloride in the presence of a base, followed by conversion to the boronic acid derivative.
Coupling Reaction: The final step involves the coupling of the two boronic acid intermediates using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(2-Methoxyphenyl)phenylmethanone: Lacks the triphenylsilyl ethoxy group, resulting in different chemical properties and reactivity.
(2-Hydroxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone:
Uniqueness
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone is unique due to the presence of both methoxy and triphenylsilyl ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
922192-88-9 |
|---|---|
分子式 |
C34H30O3Si |
分子量 |
514.7 g/mol |
IUPAC 名称 |
(2-methoxyphenyl)-[2-(2-triphenylsilylethoxy)phenyl]methanone |
InChI |
InChI=1S/C34H30O3Si/c1-36-32-23-13-11-21-30(32)34(35)31-22-12-14-24-33(31)37-25-26-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24H,25-26H2,1H3 |
InChI 键 |
PDWLDWOQHMLVEM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2OCC[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


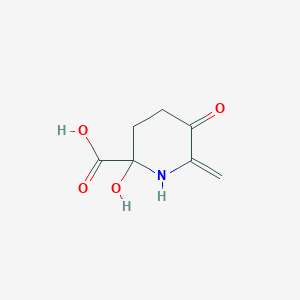
![2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine](/img/structure/B14195594.png)
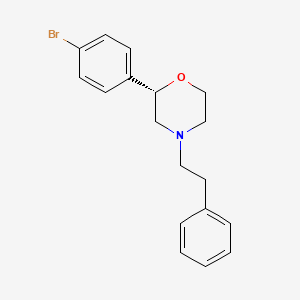
![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)
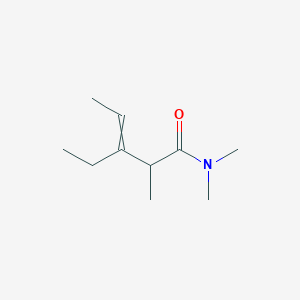
![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)

![Pyridine, 2-[(2S,3S)-2-[(1S)-1-phenylethyl]-3-oxaziridinyl]-](/img/structure/B14195643.png)
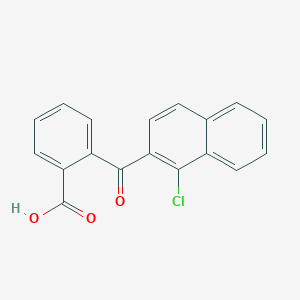
![Ethyl [(4-methylpentyl)sulfanyl]acetate](/img/structure/B14195649.png)
![Acetonitrile, 2,2'-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14195658.png)
